molecular formula C32H30N2O2S B11081777 1,4,5-triphenyl-2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-imidazole

1,4,5-triphenyl-2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-imidazole

Cat. No.: B11081777
M. Wt: 506.7 g/mol
InChI Key: IJKOSXYSQGAFDX-UHFFFAOYSA-N
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Description

1,4,5-triphenyl-2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-imidazole is a complex organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5-triphenyl-2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate under thermal solvent-free conditions using a Brønsted acidic ionic liquid as a catalyst . Another approach involves the reaction between ammonia, benzaldehyde, and benzoin, followed by refluxing and subsequent filtration to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,4,5-triphenyl-2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or propoxyphenoxyethylsulfanyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

1,4,5-triphenyl-2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,5-triphenyl-2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. Additionally, its substituents may interact with cellular receptors or enzymes, modulating their functions and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,5-triphenyl-2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-imidazole is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential applications. Its propoxyphenoxyethylsulfanyl group, in particular, may enhance its solubility, stability, and biological activity compared to other imidazole derivatives.

Properties

Molecular Formula

C32H30N2O2S

Molecular Weight

506.7 g/mol

IUPAC Name

1,4,5-triphenyl-2-[2-(4-propoxyphenoxy)ethylsulfanyl]imidazole

InChI

InChI=1S/C32H30N2O2S/c1-2-22-35-28-18-20-29(21-19-28)36-23-24-37-32-33-30(25-12-6-3-7-13-25)31(26-14-8-4-9-15-26)34(32)27-16-10-5-11-17-27/h3-21H,2,22-24H2,1H3

InChI Key

IJKOSXYSQGAFDX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)OCCSC2=NC(=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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